2-bromo-N-(4-fluorophenyl)acetamide

Overview

Description

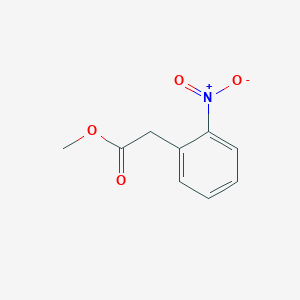

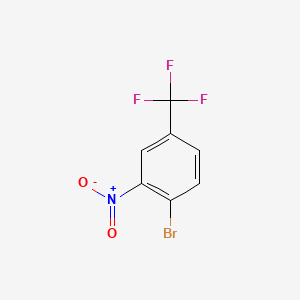

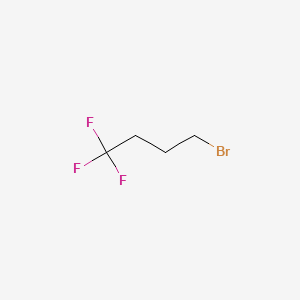

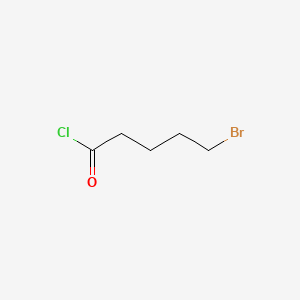

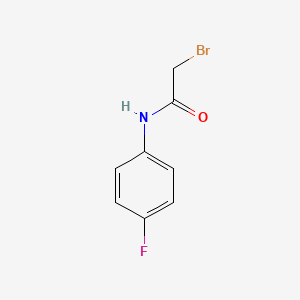

2-bromo-N-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7BrFNO. It has an average mass of 232.050 Da and a monoisotopic mass of 230.969498 Da .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(4-fluorophenyl)acetamide consists of a bromine atom (Br) attached to a carbon atom ©, which is also attached to an acetamide group (C=O, NH). This structure is further connected to a phenyl ring with a fluorine atom (F) attached .Physical And Chemical Properties Analysis

2-bromo-N-(4-fluorophenyl)acetamide has a molecular weight of 232.05 g/mol. It has a computed XLogP3 value of 2.3, indicating its relative hydrophobicity. The compound has one hydrogen bond donor and two hydrogen bond acceptors. Its exact mass is 230.96950 g/mol, and its monoisotopic mass is also 230.96950 g/mol .Scientific Research Applications

Medicinal Chemistry

2-bromo-N-(4-fluorophenyl)acetamide is utilized in medicinal chemistry as a building block for the synthesis of various pharmaceutical compounds. Its bromine and fluorine atoms make it a versatile intermediate for constructing complex molecules through substitution reactions, which are pivotal in drug design and development .

Agriculture

In the field of agriculture, this compound may serve as a precursor in the synthesis of agrochemicals. The presence of halogen atoms in its structure could be exploited to create pesticides or herbicides with specific modes of action to target pests and weeds .

Material Science

The compound’s potential applications in material science include the development of novel polymers or coatings. Its chemical structure could be incorporated into larger polymer chains, potentially altering the physical properties of materials to enhance durability or resistance to environmental factors .

Industrial Applications

Industrially, 2-bromo-N-(4-fluorophenyl)acetamide can be used in the synthesis of dyes, pigments, or other chemical additives. Its halogenated aromatic structure is beneficial in creating compounds with specific color properties or stability under industrial conditions .

Environmental Impact Studies

Research into the environmental impact of halogenated compounds includes 2-bromo-N-(4-fluorophenyl)acetamide. Studies may focus on its biodegradability, potential accumulation in ecosystems, and long-term effects on flora and fauna .

Biochemistry Research

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that act on halogenated substrates. It can help in understanding the mechanisms of enzyme specificity and catalysis .

Pharmacology

Pharmacological research might explore the use of 2-bromo-N-(4-fluorophenyl)acetamide as a prodrug or in drug metabolism studies. Its structural features could influence pharmacokinetic properties like absorption, distribution, metabolism, and excretion .

Chemical Property Analysis

Finally, the intrinsic chemical properties of 2-bromo-N-(4-fluorophenyl)acetamide, such as reactivity, stability, and solubility, are subjects of fundamental research. This knowledge is crucial for its application across various fields of chemistry and related sciences .

Mechanism of Action

properties

IUPAC Name |

2-bromo-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUWYCOGYOQUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336315 | |

| Record name | 2-bromo-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-fluorophenyl)acetamide | |

CAS RN |

2195-44-0 | |

| Record name | 2-bromo-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.